molecular formula C8H15N3 B6147399 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 1250048-40-8

2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No.: B6147399
CAS No.: 1250048-40-8
M. Wt: 153.2
InChI Key:
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Description

2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used to introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

    3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine: Lacks the methyl group at the 2-position.

    2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine: Lacks the methyl group on the nitrogen atom of the pyrazole ring.

Uniqueness: 2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is unique due to the presence of both a methyl group on the nitrogen atom and at the 2-position of the propan-1-amine chain. This dual substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

1250048-40-8

Molecular Formula

C8H15N3

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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